molecular formula C24H22O13 B14634055 Bifuhalol hexaacetate CAS No. 56318-98-0

Bifuhalol hexaacetate

Cat. No.: B14634055
CAS No.: 56318-98-0
M. Wt: 518.4 g/mol
InChI Key: QUJHNDWFXKUMFV-UHFFFAOYSA-N
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Description

Bifuhalol hexaacetate is a polyphenolic compound derived from marine brown algae. It belongs to the class of phlorotannins, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bifuhalol hexaacetate can be synthesized through the acetylation of bifuhalol. The process involves the reaction of bifuhalol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves the extraction of bifuhalol from marine brown algae, followed by its acetylation. The extraction process includes the use of solvents like ethanol or methanol to isolate bifuhalol from the algal biomass. The acetylation step is similar to the laboratory synthesis but scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions

Bifuhalol hexaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of bifuhalol hexaacetate involves its interaction with various molecular targets. In antiviral research, it has been shown to bind to key viral proteins, inhibiting their function and preventing viral replication. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

  • Eckol hexaacetate
  • Phlorofucofuroeckol
  • Fucofuroeckol
  • Dioxinodehydroeckol

Uniqueness

Bifuhalol hexaacetate stands out due to its unique structure and high binding affinity to viral proteins, making it a promising candidate for antiviral drug development. Its acetylated form enhances its stability and bioavailability compared to its parent compound, bifuhalol .

Properties

CAS No.

56318-98-0

Molecular Formula

C24H22O13

Molecular Weight

518.4 g/mol

IUPAC Name

[3,5-diacetyloxy-4-(3,4,5-triacetyloxyphenoxy)phenyl] acetate

InChI

InChI=1S/C24H22O13/c1-11(25)31-17-7-21(34-14(4)28)24(22(8-17)35-15(5)29)37-18-9-19(32-12(2)26)23(36-16(6)30)20(10-18)33-13(3)27/h7-10H,1-6H3

InChI Key

QUJHNDWFXKUMFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)OC2=CC(=C(C(=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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